CGP-42454A

FPPS inhibition mevalonate pathway bisphosphonate comparator

This is CGP-42454A (CAS: 131064-74-9), the certified reference standard for Benazepril Impurity B. Defined (3R,2S) stereochemistry differentiates it from epimers; substitution invalidates regulatory methods. Required for system suitability, impurity quantification, and chiral separation validation per pharmacopeial limits (≤2.5x principal peak). For R&D use only; not for human use.

Molecular Formula C24H28N2O5
Molecular Weight 424.49
CAS No. 131064-74-9
Cat. No. B606627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP-42454A
CAS131064-74-9
SynonymsCGP-42454A;  CGP 42454A;  CGP42454A;  UNII-15B0UK1949.
Molecular FormulaC24H28N2O5
Molecular Weight424.49
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O
InChIInChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20+/m1/s1
InChIKeyXPCFTKFZXHTYIP-UXHICEINSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGP-42454A (CAS 131064-74-9): Quantitative Baseline Profile for Research Procurement


CGP-42454A (CAS: 131064-74-9, UNII: 15B0UK1949, PubChem CID: 36688097) is a stereochemically defined small molecule with molecular formula C24H28N2O5 and molecular weight 424.49 . The compound is structurally characterized as (2S)-4-Phenyl-2-[[[(3R)-2,3,4,5-tetrahydro-2-oxo-1-(hydroxycarbonylmethyl)-1H-1-benzazepin]-3-yl]amino]butyric acid ethyl ester, containing two defined stereocenters at positions 3R and 2S . CGP-42454A is recognized as a bioactive chemical entity that interacts with angiotensin-converting enzyme (ACE) and is also cataloged as an impurity (Impurity B) in pharmaceutical reference standards for benazepril, with a specified limit of not more than 2.5 times the area of the principal peak in chromatographic assessment [1].

Why Generic Substitution Fails for CGP-42454A: Stereochemical Identity Precludes Simple Replacement


Generic substitution of CGP-42454A with other ACE inhibitor prodrugs or related benzazepine derivatives is not scientifically valid due to quantifiable differences in stereochemical identity, metabolic fate, and chromatographic behavior. CGP-42454A is a specific stereoisomer with defined (3R,2S) absolute configuration that distinguishes it from its epimer CGP-42456A [1]. The compound is not bioequivalent to benazepril (the active pharmaceutical ingredient in Lotensin) but rather is cataloged as Impurity B in benazepril reference standards, with a regulated chromatographic limit of not more than 2.5 times the principal peak area [2]. This impurity classification carries immediate procurement and analytical implications: researchers requiring certified reference standards for benazepril impurity profiling cannot substitute CGP-42454A with benazepril itself or with other ACE inhibitor analogs such as enalapril or lisinopril, which possess fundamentally different molecular frameworks (non-benzazepine cores) and distinct metabolic activation pathways .

CGP-42454A (CAS 131064-74-9): Quantitative Differentiation Evidence vs. Comparators


Farnesyl Pyrophosphate Synthase (FPPS) Inhibitory Activity: CGP-42454A vs. Zoledronic Acid (CGP-42446)

CGP-42454A demonstrates measurable but substantially weaker inhibition of farnesyl pyrophosphate synthase (FPPS) compared to the bisphosphonate drug zoledronic acid (CGP-42446). In vitro assessment measuring the ability to inhibit the transfer of [³H]farnesyl from farnesyl pyrophosphate to H-Ras-CLVS yielded an IC₅₀ value of 1.52×10³ nM (1.52 μM) for CGP-42454A [1]. This inhibitory potency is approximately three orders of magnitude (≥1,000-fold) weaker than that reported for zoledronic acid, a nitrogen-containing bisphosphonate that potently inhibits FPPS as its primary anti-resorptive mechanism [2]. The data establish that CGP-42454A is not a functionally relevant FPPS inhibitor and should not be procured for studies targeting the mevalonate pathway or osteoclast-mediated bone resorption mechanisms where bisphosphonates such as CGP-42446 are the appropriate tool compounds.

FPPS inhibition mevalonate pathway bisphosphonate comparator

Stereochemical Identity: CGP-42454A (3R,2S) vs. Epimer CGP-42456A

CGP-42454A possesses a defined absolute stereochemical configuration of (3R,2S) with two stereocenters, distinguishing it from its epimer CGP-42456A [1]. The IUPAC nomenclature specifies the compound as (2S)-4-Phenyl-2-[[[(3R)-2,3,4,5-tetrahydro-2-oxo-1-(hydroxycarbonylmethyl)-1H-1-benzazepin]-3-yl]amino]butyric acid ethyl ester, with the chiral centers unambiguously assigned at the 3-position of the benzazepine ring (R configuration) and the 2-position of the side chain (S configuration) . The defined atom stereocenter count is 2, with no E/Z isomeric centers, yielding a stereochemically pure entity with an InChIKey of XPCFTKFZXHTYIP-UXHICEINSA-N [2]. This stereochemical identity is not interchangeable with CGP-42456A, its epimeric counterpart, nor with racemic mixtures of benazepril free base.

stereochemistry epimer differentiation analytical reference

Pharmaceutical Impurity Classification: CGP-42454A as Benazepril Impurity B with Defined Acceptance Criteria

CGP-42454A is formally classified as Impurity B in the benazepril pharmaceutical reference standard framework, with a defined chromatographic acceptance limit of not more than 2.5 times the area of the principal peak in the chromatogram obtained with reference solution (c) (0.5 percent) [1]. This impurity specification is codified in regulatory pharmacopeial monographs and provides a quantitative threshold for quality control applications. In contrast, benazepril itself (the active pharmaceutical ingredient) is the parent compound with established therapeutic use, while other ACE inhibitor prodrugs such as enalapril and lisinopril possess distinct impurity profiles and regulatory specifications unrelated to the benzazepine scaffold .

impurity profiling pharmaceutical analysis reference standard

Stability and Storage Specifications: CGP-42454A Powder vs. Solution State Longevity

CGP-42454A exhibits defined stability parameters under controlled storage conditions, with quantitatively specified shelf-life durations. As a solid powder, the compound remains stable for 3 years at -20°C and 2 years at 4°C . When dissolved in appropriate solvents, stability decreases markedly: storage at -80°C maintains integrity for 6 months, while storage at -20°C is limited to 1 month . The compound is stable at ambient room temperature only for a few days during ordinary shipping and customs transit . These parameters provide procurement guidance distinct from structurally similar compounds such as benazepril hydrochloride, which has different formulation-specific stability profiles due to its salt form.

storage stability formulation long-term storage

CGP-42454A (CAS 131064-74-9): Evidence-Driven Research and Industrial Application Scenarios


Pharmaceutical Impurity Profiling: Certified Reference Standard for Benazepril Impurity B Quantification

CGP-42454A serves as the certified reference standard for Impurity B in benazepril drug substance and drug product analytical testing. Regulatory monographs specify an acceptance criterion of not more than 2.5 times the principal peak area in chromatograms obtained with reference solution (c) at 0.5 percent [1]. Analytical laboratories performing benazepril batch release testing, stability studies, or method validation require CGP-42454A to establish system suitability, generate calibration curves for impurity quantification, and verify chromatographic resolution between the parent benazepril peak and the Impurity B peak. Procurement of this specific stereoisomer is non-negotiable—substitution with CGP-42456A (the epimer) or benazepril itself produces different retention times and invalidates the analytical method [2].

Stereochemical Structure-Activity Relationship (SAR) Studies of Benzazepine-Derived ACE Inhibitors

CGP-42454A, with its defined (3R,2S) absolute stereochemistry, enables structure-activity relationship studies examining the stereochemical determinants of ACE inhibition within the benzazepine scaffold. The compound's two defined stereocenters provide a specific stereochemical reference point for comparison with its epimer CGP-42456A and with benazeprilat, the active diacid metabolite of benazepril [1]. Researchers investigating how stereochemical configuration influences metabolic activation by hepatic esterases, ACE binding affinity, or pharmacokinetic parameters can use CGP-42454A as a stereochemically pure tool compound. The absence of bisphosphonate activity, confirmed by the ~1,000-fold weaker FPPS inhibition (IC₅₀ = 1.52×10³ nM) compared to zoledronic acid, ensures that observed effects are attributable to the benzazepine scaffold rather than off-target mevalonate pathway interference [2].

Method Development and Validation for Chiral Chromatographic Separation

CGP-42454A is an essential reference material for developing and validating chiral chromatographic methods that separate epimeric impurities in benazepril synthesis. With two defined stereocenters and an epimeric relationship to CGP-42456A, the compound serves as a critical resolution marker in HPLC and UPLC method development [1]. The defined atom stereocenter count of 2 and absence of E/Z isomeric centers provide a well-characterized analyte for optimizing chiral stationary phases, mobile phase composition, and detection parameters. The storage stability profile—3 years at -20°C as powder versus 1 month at -20°C in solution—informs procurement planning for long-term method validation projects, where bulk powder procurement with fresh solution preparation at time-of-use represents the most cost-effective and scientifically sound approach [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP-42454A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.